molecular formula C27H25NO7S3 B400955 DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B400955
M. Wt: 571.7g/mol
InChI Key: NHQPFNSYPAFQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(2,2-dimethyl-7-(methyloxy)-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, dithiole rings, and various functional groups

Properties

Molecular Formula

C27H25NO7S3

Molecular Weight

571.7g/mol

IUPAC Name

dimethyl 2-[7-methoxy-2,2-dimethyl-1-(2-phenoxyacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C27H25NO7S3/c1-27(2)23(36)20(26-37-21(24(30)33-4)22(38-26)25(31)34-5)17-12-11-16(32-3)13-18(17)28(27)19(29)14-35-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3

InChI Key

NHQPFNSYPAFQBH-UHFFFAOYSA-N

SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)COC4=CC=CC=C4)C=C(C=C3)OC)C

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)COC4=CC=CC=C4)C=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoline core. Common synthetic routes include the Gould–Jacob, Friedländer, and Skraup methods, which are well-known for constructing quinoline derivatives . The reaction conditions often involve the use of transition metal catalysts, ionic liquids, or green chemistry protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 2-(2,2-dimethyl-7-(methyloxy)-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has several research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity. Additionally, the dithiole rings can chelate metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and dithiole-containing molecules. For example:

Dimethyl 2-(2,2-dimethyl-7-(methyloxy)-1-[(phenyloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate stands out due to its unique combination of functional groups and potential for diverse applications.

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